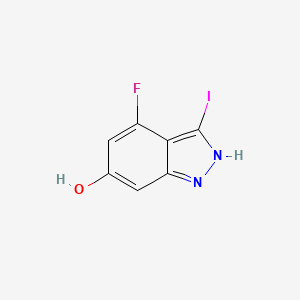
5,15-Dibromo-10,20-di-p-tolylporphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,15-(di-p-tolyl)-10,20-(dibromo)porphyrin: is a synthetic porphyrin compound Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,15-(di-p-tolyl)-10,20-(dibromo)porphyrin typically involves the condensation of pyrrole with an aldehyde in the presence of an acid catalyst, followed by bromination. The reaction conditions often include:
Condensation Reaction: Pyrrole and p-tolualdehyde are condensed in the presence of an acid catalyst such as trifluoroacetic acid or acetic acid.
Bromination: The resulting porphyrin is then brominated using bromine or N-bromosuccinimide (NBS) in a suitable solvent like chloroform or dichloromethane.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products:
Oxidation: Oxidized derivatives of the porphyrin ring.
Reduction: Reduced forms of the porphyrin compound.
Substitution: Substituted porphyrins with various functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions due to its ability to stabilize transition states and intermediates.
Photodynamic Therapy: Its photophysical properties make it a candidate for use in photodynamic therapy for cancer treatment.
Biology:
Biomimetic Studies: The compound can be used to study the functions of natural porphyrins in biological systems, such as hemoglobin and chlorophyll.
Medicine:
Drug Development: Its unique structure allows for exploration in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5,15-(di-p-tolyl)-10,20-(dibromo)porphyrin involves its interaction with molecular targets through its porphyrin ring. The bromine atoms and p-tolyl groups can influence its binding affinity and specificity. The compound can participate in electron transfer reactions, making it useful in catalytic processes and photodynamic therapy. The molecular pathways involved often include the generation of reactive oxygen species (ROS) when exposed to light, which can induce cell death in targeted cancer cells.
Comparaison Avec Des Composés Similaires
5,10,15,20-Tetraphenylporphyrin: A widely studied porphyrin with four phenyl groups.
5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin: A porphyrin with four pentafluorophenyl groups, known for its electron-withdrawing properties.
5,15-Bis(4-methylphenyl)porphyrin: Similar to 5,15-(di-p-tolyl)-10,20-(dibromo)porphyrin but without the bromine atoms.
Uniqueness: The presence of bromine atoms in 5,15-(di-p-tolyl)-10,20-(dibromo)porphyrin distinguishes it from other porphyrins, providing unique reactivity and potential for substitution reactions. The p-tolyl groups also contribute to its distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C34H24Br2N4 |
|---|---|
Poids moléculaire |
648.4 g/mol |
Nom IUPAC |
10,20-dibromo-5,15-bis(4-methylphenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C34H24Br2N4/c1-19-3-7-21(8-4-19)31-23-11-15-27(37-23)33(35)29-17-13-25(39-29)32(22-9-5-20(2)6-10-22)26-14-18-30(40-26)34(36)28-16-12-24(31)38-28/h3-18,37-38H,1-2H3 |
Clé InChI |
KNSASXOBZWBFMK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=NC(=C(C6=CC=C2N6)Br)C=C5)C7=CC=C(C=C7)C)C=C4)Br)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


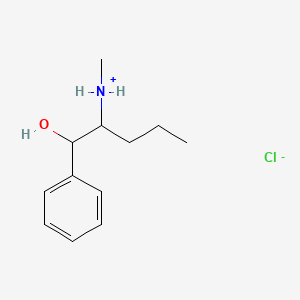
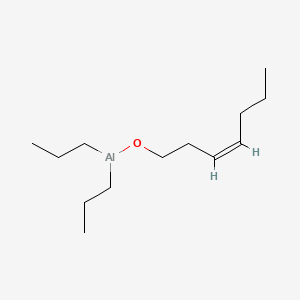
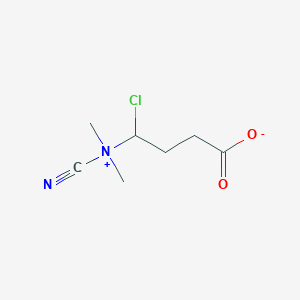
![Benzenesulfonic acid, 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt](/img/structure/B13784298.png)
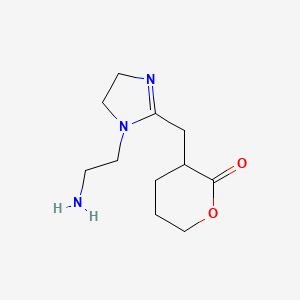

![[2-(3-Bromo-phenyl)-ethyl]-(4-trifluoromethyl-pyridin-2-yl)-amine](/img/structure/B13784312.png)
![2-[(4-Chlorophenyl)azo]-1h-imidazole](/img/structure/B13784316.png)
![2,3,4,6-tetrahydro-1H-cyclopenta[c]pyrrol-5-one](/img/structure/B13784320.png)


